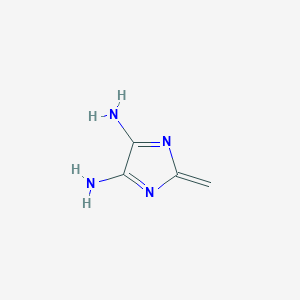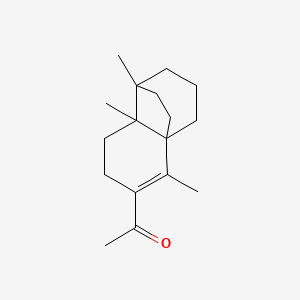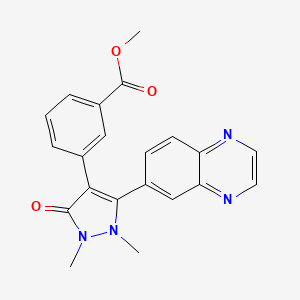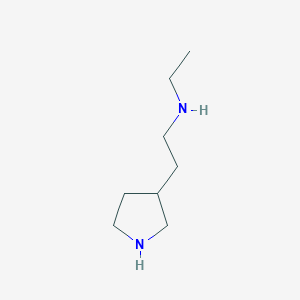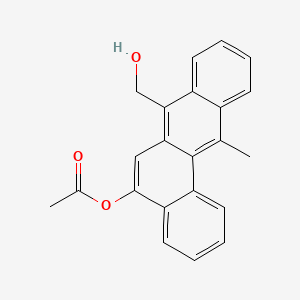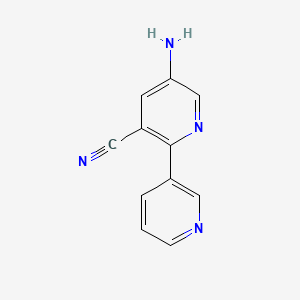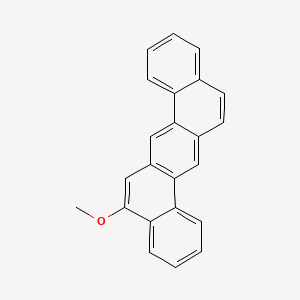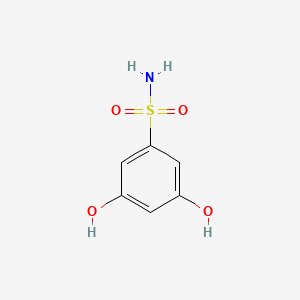
3,5-Dihydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring, along with a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzenesulfonamide typically involves the sulfonation of 3,5-dihydroxybenzene (resorcinol) with sulfonamide reagents
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dihydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxybenzoquinone.
Reduction: Formation of 3,5-dihydroxybenzeneamine.
Substitution: Formation of various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
3,5-Dihydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.
Comparación Con Compuestos Similares
3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms instead of hydroxyl groups.
3,5-Dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Sulfanilamide: A simpler sulfonamide with an amino group instead of hydroxyl groups.
Uniqueness: 3,5-Dihydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
207793-04-2 |
|---|---|
Fórmula molecular |
C6H7NO4S |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
3,5-dihydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,8-9H,(H2,7,10,11) |
Clave InChI |
XMJXOLUGOMMFHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



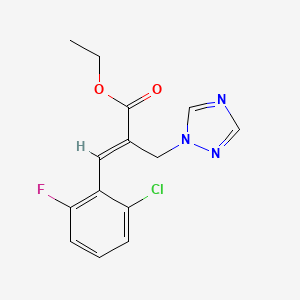

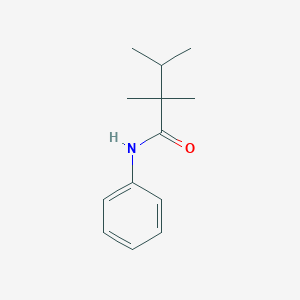
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
